3-Bromo-6-chloroquinoline
Overview
Description
3-Bromo-6-chloroquinoline is a compound with the molecular weight of 242.5 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of quinoline derivatives, including this compound, has been a subject of research. Vandekerckhove et al. developed a novel class of halo-substituted 3-bromo-1-(2,3-dibromo-2-methylpropyl)-4-quinolones . The molecular structures of the synthesized compounds were confirmed by NMR and mass spectrophotometry techniques .Molecular Structure Analysis
The InChI code for this compound is1S/C9H5BrClN/c10-7-3-6-4-8 (11)1-2-9 (6)12-5-7/h1-5H
. This code provides a standard way to encode the compound’s molecular structure. Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, quinoline derivatives are known to exhibit important biological activities . They are used extensively in the treatment of various infections and diseases .Physical and Chemical Properties Analysis
This compound is a solid substance at room temperature .Scientific Research Applications
Synthesis and Structural Analysis
- 3-Bromo-6-chloroquinoline derivatives, such as 3-benzyl-6-bromo-2-chloroquinoline, play a critical role as intermediates in the synthesis of aryl quinoline compounds. These compounds have been analyzed using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density functional theory (DFT) calculations were also performed to understand their molecular structures and physicochemical properties (Zhou et al., 2022).
Antimicrobial and Antifungal Activity
- Research has explored the antimicrobial and antifungal potential of this compound and related compounds. For instance, a study on 3-bromo-6-chloro- and 6-bromo-3-chloro-8-quinolinols showed significant antifungal activity against various fungi, indicating their potential as fungitoxic agents (Gershon et al., 1996). Similarly, the synthesis and antimicrobial activity of novel quinoline-pyrazoline-based coumarinyl thiazole derivatives, incorporating this compound, have been investigated (Ansari & Khan, 2017).
Catalysis and Chemical Reactions
- This compound has been utilized in various chemical synthesis processes. For instance, it's involved in the Knorr synthesis of quinoline derivatives and other complex chemical reactions (Wlodarczyk et al., 2011). Additionally, it has been used in the preparation of cyclopalladated complexes for catalytic activities (Xu et al., 2014).
Antimalarial Agents
- There's ongoing research into the antimalarial properties of this compound derivatives. For example, a study on the synthesis of new quinoline-based 1,2,3-triazoles, which include this compound, evaluated their antimicrobial and antimalarial activities (Parthasaradhi et al., 2015).
Safety and Hazards
Future Directions
While specific future directions for 3-Bromo-6-chloroquinoline are not detailed in the search results, research into the synthesis and potential applications of quinoline derivatives is ongoing . This includes efforts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
Mechanism of Action
Target of Action
Quinoline derivatives are known to exhibit a wide range of biological activities, including antimalarial, antimicrobial, and anticancer effects . Therefore, it’s plausible that 3-Bromo-6-chloroquinoline may interact with a variety of biological targets, depending on its specific modifications and the biological context.
Mode of Action
Quinoline derivatives are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death
Biochemical Pathways
For instance, quinoline derivatives are known to be involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The pharmacokinetic properties of this compound suggest that it has high gastrointestinal absorption and is BBB permeant . The compound’s lipophilicity (Log Po/w) is 3.32, suggesting it has good membrane permeability . Its water solubility is moderate, which may affect its bioavailability .
Result of Action
Given the known activities of quinoline derivatives, it’s plausible that this compound could have a range of effects, such as inhibiting dna synthesis in bacteria or disrupting other cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s stability and reactivity could be affected by temperature, pH, and the presence of other chemicals . Additionally, the compound’s efficacy could be influenced by the biological environment, including the presence of specific enzymes or transporters, the state of the target cells, and the patient’s overall health status .
Biochemical Analysis
Biochemical Properties
Quinoline derivatives have been found to exhibit potential anticancer activities . They interact with various enzymes, proteins, and other biomolecules, although the specific interactions of 3-Bromo-6-chloroquinoline remain to be identified .
Cellular Effects
Quinoline derivatives have been reported to have selective behavior towards cancer cells . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinoline derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Quinoline derivatives are known to participate in various biochemical reactions, but the specific enzymes or cofactors that this compound interacts with, as well as any effects on metabolic flux or metabolite levels, remain to be identified .
Properties
IUPAC Name |
3-bromo-6-chloroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-7-3-6-4-8(11)1-2-9(6)12-5-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPZVVMRXUNRAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50572186 | |
Record name | 3-Bromo-6-chloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50572186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13669-65-3 | |
Record name | 3-Bromo-6-chloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50572186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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